

Crystal Structure Analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzenesulfonamide

Cat. No.: B186859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. The document outlines the experimental protocols for synthesis and crystallization, presents a detailed summary of crystallographic data, and discusses the key structural features of the molecule. This guide is intended for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development to facilitate a deeper understanding of the solid-state properties of this class of compounds.

Introduction

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into the molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice. This guide details the crystallographic analysis of the title compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide was achieved by reacting para-toluenesulfonyl chloride with o-anisidine in the presence of aqueous sodium carbonate to maintain a pH of 8-10. The resulting precipitate was filtered, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane (DCM) solution[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer. Data collection was performed using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296 K. A multi-scan absorption correction was applied to the data. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All C-H and H-atoms were positioned with idealized geometry and refined using a riding model[1].

Data Presentation

The crystallographic data and refinement parameters for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value[1]
Empirical Formula	C ₁₄ H ₁₅ NO ₃ S
Formula Weight	277.33
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	12.7395 (9)
b (Å)	11.4906 (6)
c (Å)	18.6968 (10)
V (Å ³)	2736.9 (3)
Z	8
Calculated Density (Mg m ⁻³)	1.346
Absorption Coefficient (mm ⁻¹)	0.24
F(000)	1168
Temperature (K)	296
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected	13798
Independent Reflections	3376
R _{int}	0.086
Final R indices [I > 2σ(I)]	R1 = 0.050, wR2 = 0.143
R indices (all data)	R1 = 0.143, wR2 = 0.143

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)[1]
S1–O1	1.429 (2)
S1–O2	1.432 (2)
S1–N1	1.631 (2)
S1–C1	1.757 (3)
N1–C7	1.418 (3)
O3–C8	1.359 (3)
O3–C14	1.424 (3)

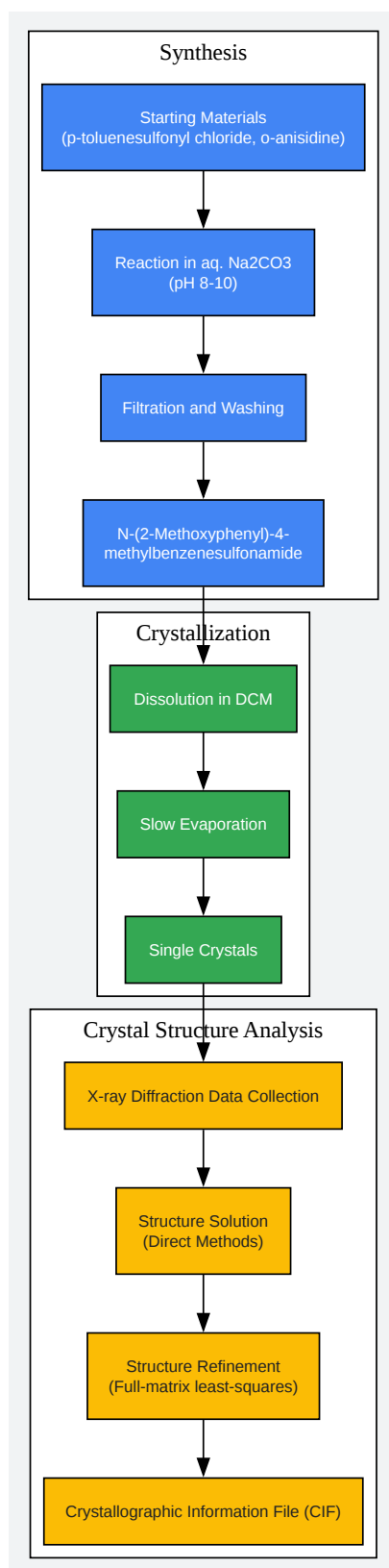
Table 3: Selected Bond Angles (°)

Angle	Value (°)[1]
O1–S1–O2	119.32 (14)
O1–S1–N1	108.43 (13)
O2–S1–N1	104.86 (12)
O1–S1–C1	106.45 (14)
O2–S1–C1	109.52 (15)
N1–S1–C1	107.48 (12)
C7–N1–S1	124.9 (2)

Structural Analysis and Visualization

The geometry around the sulfur atom in the SO₂ group is a distorted tetrahedron. A key feature of the molecular conformation is the relative orientation of the aromatic rings. The dihedral angle between the methoxy-substituted and the methyl-substituted aromatic rings is 71.39 (9)° [1]. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which form inversion dimers[1].

Experimental and Analytical Workflow



[Click to download full resolution via product page](#)

Workflow for Synthesis, Crystallization, and Structure Analysis.

Conclusion

The crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been successfully determined by single-crystal X-ray diffraction. The detailed structural data presented in this guide, including bond lengths, bond angles, and intermolecular interactions, provide a fundamental understanding of the solid-state conformation of this molecule. This information is invaluable for computational modeling, structure-based drug design, and the development of new sulfonamide-based therapeutic agents. The established experimental protocols can serve as a basis for the crystallographic analysis of related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure Analysis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186859#2-methoxy-5-methylbenzenesulfonamide-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com